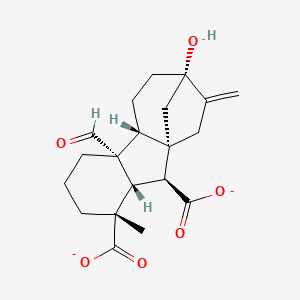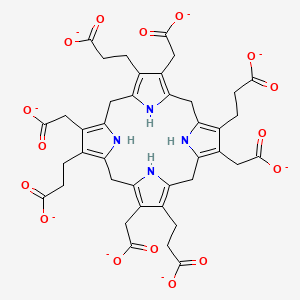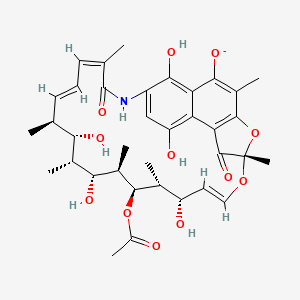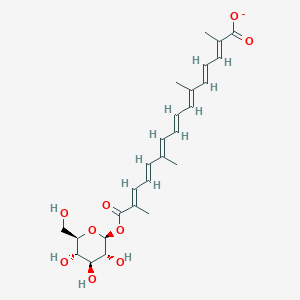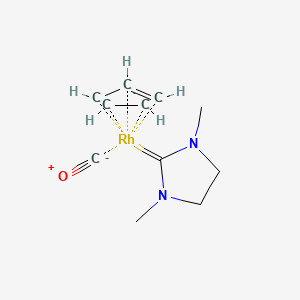
Carbonyl(eta(5)-cyclopentadienyl)(1,3-dimethylimidazolidin-2-ylidene)rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyl(eta(5)-cyclopentadienyl)(1,3-dimethylimidazolidin-2-ylidene)rhodium is a rhodium carbene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization:
- Research has explored the synthesis of monometallic rhodium(III) and rhodium(I) derivatives using dialkylamino-functionalized cyclopentadienyl. This includes the synthesis of neutral complexes and water-soluble compounds, highlighting the versatility of rhodium cyclopentadienyl derivatives in various chemical environments (Philippopoulos et al., 1997).
Coordination Chemistry:
- Studies have shown that cyclopentadienyl metal complexes, including those with rhodium, play important roles due to their unique structures and functional activities. These complexes have been synthesized and characterized, providing insights into their potential applications in coordination chemistry (Sawamura et al., 1996).
Catalytic Applications:
- The use of rhodium-cyclopentadienyl complexes in catalysis has been a focus of research. For example, rhodium-catalyzed silylation and intramolecular arylation of nitriles have been studied, demonstrating the complex's utility in facilitating bond cleavage and coupling reactions (Tobisu et al., 2008).
Structural and Reaction Studies:
- There has been significant interest in studying the structural properties of these complexes, as well as their reactivity in various chemical reactions. For instance, the intramolecular coordination of the dimethylamino group in a rhodium-oxalate complex with tetramethylcyclopentadienyl ligand was examined, contributing to our understanding of the complex's chemical behavior (Stammler et al., 1995).
Polymer-Supported Applications:
- The development of polymer-supported cyclopentadienylcobalt, which shows activity in the hydrogenation of carbon monoxide to hydrocarbons, indicates the potential of similar rhodium complexes in industrial applications, particularly in catalysis (Perkins & Vollhardt, 1979).
Eigenschaften
Molekularformel |
C11H15N2ORh- |
|---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
carbon monoxide;cyclopenta-1,3-diene;(1,3-dimethylimidazolidin-2-ylidene)rhodium |
InChI |
InChI=1S/C5H10N2.C5H5.CO.Rh/c1-6-3-4-7(2)5-6;1-2-4-5-3-1;1-2;/h3-4H2,1-2H3;1-5H;;/q;-1;; |
InChI-Schlüssel |
NCZUEMSYCLYHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C1=[Rh])C.[C-]#[O+].[CH-]1C=CC=C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)


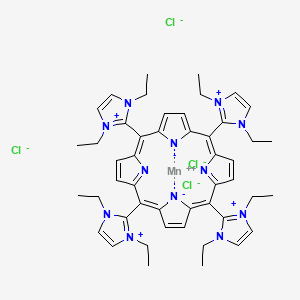
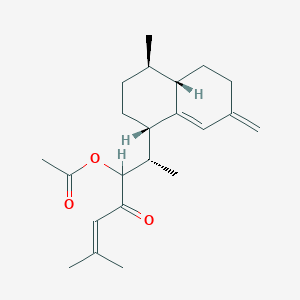
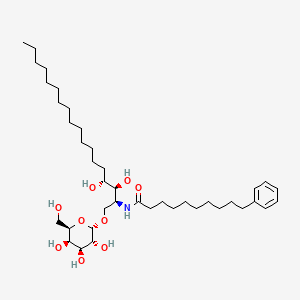
![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1263516.png)

